Guanosine 5'-diphospho-beta-L-fucose sodium salt
Overview
Description
Guanosine 5’-diphospho-beta-L-fucose sodium salt is a sugar nucleotide that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-diphospho-beta-L-fucose sodium salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-L-fucose. This process is catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase and GDP-L-fucose synthase . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of Guanosine 5’-diphospho-beta-L-fucose sodium salt can be achieved through recombinant DNA technology. By overexpressing the genes encoding the necessary enzymes in microbial hosts such as Escherichia coli, large-scale production of GDP-fucose can be accomplished .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphospho-beta-L-fucose sodium salt primarily undergoes glycosylation reactions, where it acts as a donor of fucose residues. These reactions are catalyzed by fucosyltransferases, which transfer the fucose moiety to specific acceptor molecules .
Common Reagents and Conditions
The glycosylation reactions involving Guanosine 5’-diphospho-beta-L-fucose sodium salt typically require the presence of divalent metal ions such as Mg²⁺ or Mn²⁺ to stabilize the enzyme-substrate complex. The reactions are usually carried out at physiological pH and temperature .
Major Products
The major products formed from these reactions are fucosylated glycans, which are important components of glycoproteins and glycolipids. These fucosylated structures play critical roles in various biological processes, including cell adhesion, signal transduction, and immune response .
Scientific Research Applications
Guanosine 5’-diphospho-beta-L-fucose sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of fucosyltransferases.
Medicine: Fucosylated glycans have been implicated in various diseases, including cancer and inflammatory disorders.
Mechanism of Action
Guanosine 5’-diphospho-beta-L-fucose sodium salt exerts its effects through its role as a fucose donor in glycosylation reactions. The fucose moiety is transferred from GDP-fucose to specific acceptor molecules by fucosyltransferases. This process is crucial for the biosynthesis of fucosylated glycans, which are involved in various cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Guanosine 5’-diphospho-D-mannose sodium salt
- Uridine 5’-diphospho-N-acetylgalactosamine disodium salt
- Uridine 5’-diphosphogalactose disodium salt
Uniqueness
Guanosine 5’-diphospho-beta-L-fucose sodium salt is unique due to its specific role as a fucose donor in glycosylation reactions. While other sugar nucleotides like GDP-mannose and UDP-galactose are involved in glycosylation, GDP-fucose is specifically required for the addition of fucose residues, which are critical for the function of fucosylated glycans .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWGXAMQXMUESR-JLTDHLQRSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O15P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163944 | |
Record name | Guanosine 5'-diphospho-beta-L-fucose sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148296-47-3 | |
Record name | Guanosine 5'-diphospho-beta-L-fucose sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148296473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine 5'-diphospho-beta-L-fucose sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISODIUM GUANOSINE-5'-DIPHOSPHOFUCOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VG5M9827T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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